REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([F:11])[C:3]=1[OH:12].[CH3:13]N=NNC1C=CC(C)=CC=1>C1C=CC=CC=1>[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([F:11])[C:3]=1[O:12][CH3:13]
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Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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FC1=C(C(=CC(=C1)[N+](=O)[O-])F)O
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Name
|
|
Quantity
|
300 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
9.37 g
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Type
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reactant
|
Smiles
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CN=NNC1=CC=C(C=C1)C
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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wash with 1N HCl
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Type
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DRY_WITH_MATERIAL
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Details
|
Dry the organic layer over MgSO4
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Type
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FILTRATION
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Details
|
filter
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Type
|
CUSTOM
|
Details
|
remove the solvent
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Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
CUSTOM
|
Details
|
Crystallize the residue from MeOH/water
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Name
|
|
Type
|
product
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Smiles
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FC1=C(C(=CC(=C1)[N+](=O)[O-])F)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |